4-fluoro-7-methoxy-1H-indazole chemical structure and properties
4-fluoro-7-methoxy-1H-indazole chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of 4-fluoro-7-methoxy-1H-indazole . This document is structured for researchers and drug discovery professionals, focusing on the compound's utility as a privileged scaffold in kinase and enzyme inhibitor design.
[1]
Executive Summary
4-Fluoro-7-methoxy-1H-indazole (CAS: 1000341-74-1) is a disubstituted bicyclic heterocycle increasingly utilized in modern medicinal chemistry. It serves as a high-value building block for developing small-molecule inhibitors targeting kinases (e.g., VEGFR, EGFR), PARP, and G-protein coupled receptors (GPCRs).
The scaffold is distinguished by two strategic substitutions on the indazole core:
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C4-Fluorine: Modulates metabolic stability by blocking the primary site of oxidative metabolism (CYP450) and alters the electronic properties of the pyrazole ring.
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C7-Methoxy: Provides a specific hydrogen-bond acceptor vector and enhances solubility compared to the unsubstituted parent.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1000341-74-1 |
| IUPAC Name | 4-fluoro-7-methoxy-1H-indazole |
| Molecular Formula | C₈H₇FN₂O |
| Molecular Weight | 166.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 130–134 °C (Predicted range based on analogs) |
| LogP (Predicted) | ~1.75 |
| pKa (NH) | ~13.5 (Acidic); ~1.5 (Basic N2) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (N1, N2, OMe) |
Structural Analysis
The indazole core is a 10-π electron aromatic system. The 4-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the benzene ring, while the 7-methoxy group acts as an electron-donating group (+M) via resonance. This "push-pull" electronic environment fine-tunes the acidity of the N1-proton, making it a versatile handle for alkylation or arylation reactions.
Synthetic Pathways[2][3][4]
Two primary routes are established for synthesizing 4-fluoro-7-methoxy-1H-indazole. The choice depends on the availability of starting materials and the requirement for regioselectivity.
Method A: Diazotization of substituted 2-Methylaniline (The "Jacobson" Approach)
This is the preferred route for high regioselectivity. It proceeds via the diazotization of 3-fluoro-6-methoxy-2-methylaniline , followed by spontaneous internal cyclization.
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Precursor: 3-fluoro-6-methoxy-2-methylaniline.
-
Reagents: Sodium Nitrite (
), Acetic Acid ( ) or Mineral Acid ( ). -
Mechanism: The diazonium salt formed at the amine attacks the adjacent methyl group (likely via a tautomeric shift or radical mechanism), closing the pyrazole ring.
Method B: Hydrazine Condensation with 2,6-Difluorobenzaldehyde Derivative
This route uses nucleophilic aromatic substitution (
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Precursor: 2,6-difluoro-3-methoxybenzaldehyde.
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Reagents: Hydrazine Hydrate (
), heat. -
Mechanism: Hydrazine displaces the fluorine at the C2 position (regioselectivity is dictated by the steric/electronic influence of the methoxy group) and condenses with the aldehyde to form the indazole.
Synthesis Workflow Diagram
Caption: Comparative synthetic pathways. Route A (Blue) offers superior regiocontrol, while Route B (Red) utilizes common aldehyde precursors.
Medicinal Chemistry Applications
Pharmacophore Features
In drug design, 4-fluoro-7-methoxy-1H-indazole acts as a bioisostere for indole or purine cores.
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Kinase Hinge Binding: The N1-H and N2 nitrogen atoms can form bidentate hydrogen bonds with the hinge region of kinase enzymes (e.g., mimicking the adenine ring of ATP).
-
Metabolic Blocking (C4-F): The C4 position in indazoles is electronically rich and prone to oxidation. Fluorination here significantly extends the half-life (
) of the molecule in microsomal stability assays. -
Solubility & Interaction (C7-OMe): The methoxy group can accept hydrogen bonds from water or protein residues (e.g., Lysine or Arginine side chains), improving the solubility profile compared to lipophilic 4-fluoroindazole.
Case Studies & Derivatives
This scaffold is structurally related to intermediates used in the synthesis of:
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Lenacapavir (Analog): While Lenacapavir uses a 4,7-substituted indazole core (specifically 4-chloro-7-bromo derivatives in synthesis), the 4-fluoro-7-methoxy analog represents a "second-generation" scaffold for optimizing potency and metabolic properties.
-
VEGFR Inhibitors: 1H-indazoles are core scaffolds for Axitinib and Pazopanib. The 4-F, 7-OMe substitution pattern is often explored in SAR campaigns to break IP space or improve selectivity profiles.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each position on the scaffold.
Experimental Protocols
Protocol 1: General N-Alkylation (Validation Step)
To utilize this scaffold, researchers typically alkylate the N1 position.
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Dissolution: Dissolve 4-fluoro-7-methoxy-1H-indazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add Cesium Carbonate (
, 2.0 eq) or Sodium Hydride ( , 1.2 eq) at 0°C. Stir for 30 min. -
Alkylation: Add alkyl halide (1.1 eq) dropwise.
-
Reaction: Warm to RT (or heat to 60°C) and monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.-
Note: Regioselectivity (N1 vs N2) is typically >10:1 favoring N1 due to the steric hindrance of the C7-methoxy group, which discourages N2 alkylation, and the thermodynamic stability of the 1H-tautomer.
-
Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group renders it slightly sensitive to strong acids (demethylation risk at high temperatures).
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
References
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Ossila . 4-Fluoro-1H-indazole Properties and Applications. Retrieved from
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AChemBlock . 4-fluoro-7-methoxy-1H-indazole Product Data. Retrieved from
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National Institutes of Health (NIH) . Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from
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Organic Chemistry Portal . Synthesis of Indazoles. Retrieved from
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ChemRxiv . Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from
